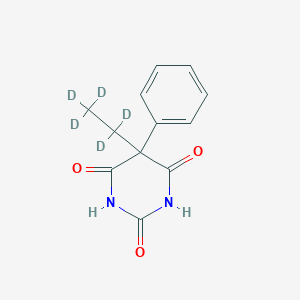

Phenobarbital-d5

Beschreibung

Significance of Deuterium (B1214612) Labeling in Pharmaceutical and Biochemical Sciences

Deuterium labeling holds a place of particular importance in the pharmaceutical and biochemical sciences. clearsynth.com The substitution of hydrogen with deuterium, which is approximately twice as heavy, can lead to a phenomenon known as the kinetic isotope effect (KIE). nih.govunam.mx This effect can alter the rate of chemical reactions, particularly those involving the breaking of a carbon-hydrogen bond. unam.mx By strategically placing deuterium atoms at sites of metabolic activity, researchers can slow down the metabolism of a drug, potentially improving its pharmacokinetic profile. symeres.commusechem.com

Beyond influencing metabolic pathways, deuterium-labeled compounds are invaluable as internal standards in quantitative analysis. clearsynth.com In techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), a known quantity of the deuterated analog is added to a biological sample. caymanchem.comresolvemass.ca Because the deuterated standard behaves almost identically to the unlabeled analyte during sample preparation and analysis but can be distinguished by its mass, it allows for highly accurate and precise quantification of the target compound, correcting for any losses or variations during the analytical process. clearsynth.com

Overview of Phenobarbital (B1680315) and its Academic Research Context

Phenobarbital is a long-acting barbiturate (B1230296) that has been in use for over a century. researchgate.nettaylorandfrancis.com Chemically, it is 5-ethyl-5-phenyl-barbituric acid. nih.gov Its primary mechanism of action involves enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to central nervous system depression. taylorandfrancis.comnih.gov

In the realm of academic research, phenobarbital has been extensively studied for its anticonvulsant properties and as a model compound for investigating the induction of cytochrome P450 (CYP) enzymes in the liver. researchgate.netnih.gov Its well-characterized pharmacology and metabolism make it a valuable tool in neuroscience and toxicology research. taylorandfrancis.com

Rationale for Deuterium Labeling of Phenobarbital (Phenobarbital-d5) in Advanced Research

The rationale for the deuterium labeling of phenobarbital to create this compound is primarily driven by the need for a reliable internal standard in analytical and forensic toxicology. cerilliant.com this compound is a deuterated form of phenobarbital where five hydrogen atoms on the ethyl or phenyl group have been replaced with deuterium. caymanchem.com This isotopic substitution makes it an ideal internal standard for the quantification of phenobarbital in biological matrices such as blood, urine, and serum. sigmaaldrich.com

The use of this compound significantly improves the accuracy and reliability of quantitative measurements by mass spectrometry. veeprho.com It allows for precise differentiation between the internal standard and the native phenobarbital, minimizing matrix effects and ensuring robust method validation. This is crucial in pharmacokinetic studies, therapeutic drug monitoring, and forensic investigations where accurate determination of phenobarbital concentrations is paramount. veeprho.com

| Property | Description |

| Chemical Name | 5-(ethyl-d5)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione |

| Molecular Formula | C₁₂H₇D₅N₂O₃ |

| Molecular Weight | 237.27 g/mol |

| Primary Application | Internal standard for mass spectrometry |

| Commonly Labeled Position | Ethyl group or Phenyl group |

Detailed research findings have demonstrated the utility of this compound in various advanced analytical methods. For instance, flow-injection tandem mass spectrometry studies have shown that using this compound as an internal standard results in excellent precision with minimal interference from the biological matrix. Furthermore, its application in ultra-high performance liquid chromatography-high resolution mass spectrometry (UHPLC-HRMS) has been crucial for the validation of methods used in forensic toxicology to investigate drug-facilitated crimes. The stability and distinct mass of this compound make it an essential tool for researchers requiring accurate and dependable quantification of phenobarbital.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(1,1,2,2,2-pentadeuterioethyl)-5-phenyl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h3-7H,2H2,1H3,(H2,13,14,15,16,17)/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDBREPKUVSBGFI-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10482358 | |

| Record name | Phenobarbital-d5 (ethyl-d5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73738-05-3 | |

| Record name | Phenobarbital, (ethyl-d5)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073738053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenobarbital-d5 (ethyl-d5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 73738-05-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENOBARBITAL, (ETHYL-D5)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/846FQL88QE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Characterization of Phenobarbital D5

Methodologies for Site-Specific Deuterium (B1214612) Incorporation

The synthesis of Phenobarbital-d5 is a multi-step process that requires careful control to ensure the precise placement and high retention of deuterium atoms. patsnap.com The strategic location of the deuterium label, whether on the phenyl ring or the ethyl side chain, is crucial for its intended application. researchgate.net

Chemical Synthesis Pathways for this compound (e.g., Cyclization Reactions)

The core of this compound synthesis often involves a cyclization reaction to form the barbiturate (B1230296) ring. patsnap.com A common pathway starts with a deuterated precursor, which then undergoes a series of reactions to build the final molecule.

One patented method for synthesizing this compound, specifically with the deuterium label on the ethyl side chain, involves the following key steps patsnap.com:

Alkylation: Diethyl 2-phenylmalonate is reacted with deuterated bromoethane (B45996) (bromoethane-d5) in the presence of a base like sodium ethoxide. This step introduces the ethyl-d5 group. patsnap.com

Cyclization (Condensation with Urea): The resulting 2-(ethyl-d5)-2-phenylmalonate is then reacted with urea, typically in the presence of a strong base such as sodium ethoxide, and heated to reflux. This condensation reaction forms the heterocyclic barbiturate ring structure of this compound. patsnap.com

An alternative approach for creating ring-labeled this compound (where the phenyl group is deuterated) would begin with deuterated benzene. This precursor would undergo reactions such as nitration and reduction to form deuterated aniline, which is then incorporated into the synthesis of the barbiturate structure.

Table 1: Key Reactions in a Patented this compound Synthesis patsnap.com

| Step | Reactants | Reagents/Conditions | Product |

| Alkylation | Diethyl 2-phenylmalonate, Deuterated bromoethane | Sodium ethoxide (EtONa), Ethanol (EtOH), 0°C to room temperature | Diethyl 2-(ethyl-d5)-2-phenylmalonate |

| Cyclization | Diethyl 2-(ethyl-d5)-2-phenylmalonate, Urea | Sodium ethoxide (EtONa), Ethanol (EtOH), Reflux | This compound |

Strategies for Deuterium Labeling on Specific Moieties (e.g., Phenyl Ring vs. Ethyl Side Chain)

The specific placement of the deuterium atoms within the phenobarbital (B1680315) molecule is a critical consideration, leading to different isotopologues with distinct applications. researchgate.net

Phenyl Ring Labeling (Phenobarbital-phenyl-d5): In this variant, the five hydrogen atoms on the phenyl group are replaced with deuterium. chembk.com This is often achieved by starting the synthesis with deuterated benzene. Ring-deuterated phenobarbital has been noted to have a slightly increased ability to interact with proteins like human serum albumin, suggesting the phenyl ring's involvement in such binding. researchgate.net

Ethyl Side Chain Labeling (Phenobarbital-ethyl-d5): Here, the five hydrogen atoms on the C5-ethyl group are substituted with deuterium. caymanchem.comchembk.com This is typically accomplished by using deuterated bromoethane during the alkylation step of the synthesis. patsnap.com Studies have shown that deuteration of the ethyl group does not significantly affect the pharmacokinetics of phenobarbital, making this isotopologue a suitable tracer for metabolic studies. researchgate.net

The choice between ring and side-chain labeling depends on the specific analytical or research need. For instance, side-chain labeled this compound is utilized in metabolite profiling.

Optimization of Deuterium Retention during Synthesis

Maintaining the isotopic purity of this compound throughout the synthesis is paramount. patsnap.com Deuterium-hydrogen exchange can occur under certain reaction conditions, leading to a loss of the label and a decrease in the final product's isotopic enrichment.

Key strategies to optimize deuterium retention include:

Mild Reaction Conditions: Employing mild reaction conditions and avoiding harsh acids or bases where possible can minimize the potential for deuterium exchange. patsnap.com

Use of Deuterated Solvents: In certain steps, the use of deuterated solvents can help to maintain the isotopic integrity of the molecule. google.com

Crucial Alkylation Step: The use of deuterated bromoethane in the alkylation step is a critical factor in ensuring the high isotopic purity of the final product when targeting the ethyl side chain. patsnap.com

Flow Reactors: For industrial-scale production, continuous-flow reactors can be used to optimize reaction conditions, which can also contribute to better deuterium retention.

Post-Synthesis Purification and Quality Assurance of this compound

Following the synthesis, rigorous purification and analytical confirmation are essential to ensure the high chemical and isotopic purity of the this compound, which is critical for its use as an analytical standard. lgcstandards.com

Chromatographic Purification Techniques

Chromatography is the primary method for purifying the synthesized this compound and removing any unreacted starting materials, byproducts, or unlabeled phenobarbital.

Column Chromatography: This is a standard method used to purify the crude product after synthesis. patsnap.com The crude mixture is passed through a column packed with a stationary phase (like silica (B1680970) gel), and a solvent system (eluent) is used to separate the components based on their different affinities for the stationary phase. patsnap.comassumption.edu

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is often employed. acs.orgchromatographyonline.com This technique uses high pressure to pass the solvent through a column with smaller particle sizes, providing greater resolution and separation efficiency. acs.org

Recrystallization: This technique is also used for purification, where the synthesized compound is dissolved in a suitable solvent mixture (e.g., ethanol-water) and allowed to crystallize, leaving impurities behind in the solution. This method can yield purities greater than 99%.

Analytical Confirmation of Deuterium Labeling and Purity (e.g., GC-MS, LC-MS)

Mass Spectrometry (MS): Coupled with either Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), mass spectrometry is the definitive technique for confirming the mass difference between the deuterated and non-deuterated compounds. unifi.it The molecular ion peak for this compound will be shifted by +5 mass units compared to unlabeled phenobarbital. For example, the [M+H]⁺ ion for ring-labeled this compound appears at m/z 237.27, while for the non-deuterated version it is at m/z 232.24.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the position of the deuterium labels. In the ¹H NMR spectrum of ring-labeled this compound, the signals corresponding to the aromatic protons will be absent.

Elemental Analysis: This technique is used to confirm that the elemental composition of the synthesized compound matches the theoretical values for this compound. lgcstandards.com

Commercial suppliers of this compound provide a Certificate of Analysis that includes data from these techniques to guarantee the product's identity, purity, and isotopic enrichment. lgcstandards.com Purity levels are typically ≥98%, with isotopic purity often exceeding 99 atom % D. caymanchem.comlgcstandards.com

Table 2: Analytical Techniques for Quality Assurance of this compound

| Technique | Purpose | Key Findings |

| GC-MS / LC-MS | Confirms mass and isotopic purity | Detects a +5 Da mass shift for the molecular ion of this compound compared to the unlabeled compound. unifi.it |

| NMR Spectroscopy | Confirms location of deuterium labels | Absence of specific proton signals indicates successful deuterium incorporation at those sites. |

| Elemental Analysis | Confirms elemental composition | Measured percentages of C, H, D, and N align with theoretical values for C₁₂H₇D₅N₂O₃. lgcstandards.com |

| HPLC | Assesses chemical purity | Determines the percentage of the desired compound, often achieving >99% purity. patsnap.com |

Isotopic Enrichment Verification

The isotopic enrichment of this compound is a critical parameter that confirms the successful incorporation of deuterium atoms into the phenobarbital molecule. This verification is essential to ensure its suitability as an internal standard in quantitative analytical methods. The primary techniques employed for this purpose are gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS).

Mass spectrometry is particularly informative, as it distinguishes molecules based on their mass-to-charge ratio (m/z). For this compound, where five hydrogen atoms in the phenyl ring are replaced by deuterium, the molecular ion ([M+H]⁺) appears at an m/z of 237.27. This is in contrast to the m/z of 232.24 for the unlabeled phenobarbital. The presence and relative abundance of the ion at m/z 237.27 are direct indicators of successful deuterium labeling.

Furthermore, analysis of the fragmentation patterns in the mass spectrum provides additional confirmation. Key fragments for this compound (ring-labeled) include an ion at m/z 193.27, resulting from the loss of a carbonyl group (CO), and a benzyl (B1604629) cleavage that generates an ion at m/z 154.10 (C₆D₅CO⁺). The masses of these fragments are shifted by +5 Da compared to the corresponding fragments of unlabeled phenobarbital, confirming the location of the deuterium atoms on the phenyl ring.

Commercial standards of this compound typically guarantee a high level of isotopic purity, often ≥98 atom % deuterium incorporation. This high enrichment level is crucial for minimizing cross-contribution between the labeled standard and the unlabeled analyte, which could otherwise lead to inaccuracies in quantification. acs.org Methods such as flow-injection tandem mass spectrometry have demonstrated that the use of this compound as an internal standard provides excellent precision with minimal interference from the sample matrix, validating its high isotopic purity for forensic and clinical applications.

Table 1: Mass Spectral Data for Isotopic Enrichment Verification of this compound (Ring-Labeled)

| Ion | Unlabeled Phenobarbital (m/z) | This compound (m/z) | Significance |

| Molecular Ion [M+H]⁺ | 232.24 | 237.27 | Confirms the incorporation of five deuterium atoms. |

| Fragment [M+H-CO]⁺ | 188.24 | 193.27 | Indicates deuterium is retained after initial fragmentation. |

| Fragment [C₆H₅CO]⁺ / [C₆D₅CO]⁺ | 149.10 | 154.10 | Confirms the location of deuterium on the phenyl ring. |

Isotopic Stability and Integrity of this compound

The stability of the deuterium label in this compound is paramount for its function as a reliable internal standard in analytical testing. patsnap.com The integrity of the isotopic label must be maintained throughout sample preparation, storage, and analysis to ensure accurate quantification.

Evaluation of Deuterium Retention under Varied Conditions (e.g., Thermal, pH)

Studies have shown that the deuterium atoms on the phenyl ring of this compound exhibit high stability under a range of conditions commonly encountered in analytical laboratories.

Thermal Stability: this compound has demonstrated thermal stability at temperatures up to 200°C. This is particularly important for analytical techniques like gas chromatography (GC), where samples are vaporized at high temperatures. The robust nature of the carbon-deuterium bonds on the aromatic ring prevents isotopic exchange or degradation under these conditions.

pH Stability: The isotopic integrity of this compound is maintained across a wide pH range. Research indicates no significant degradation or isotopic exchange occurs in either acidic or basic conditions (pH 2–12) over a 24-hour period. This stability is crucial for liquid chromatography (LC) methods that may use mobile phases with varying pH values and for the analysis of biological samples which can have a wide range of pH values.

Storage Conditions: To ensure long-term stability and prevent any potential for degradation or isotopic exchange, solutions of this compound are typically stored at -20°C in a solvent such as methanol (B129727). Under these conditions, the compound is stable for at least two years. caymanchem.com

Table 2: Stability of this compound Under Various Conditions

| Condition | Parameters Tested | Outcome | Reference |

| Thermal | Up to 200°C | Stable, no significant degradation | |

| pH | pH 2 to 12 for 24 hours | Stable, no significant isotopic exchange | |

| Storage | -20°C in methanol | Stable for at least 2 years | caymanchem.com |

Advanced Analytical Applications of Phenobarbital D5 As a Stable Isotope Labeled Internal Standard

Principles of Isotope Dilution Mass Spectrometry in Quantitative Bioanalysis

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for the quantification of analytes in various samples. ontosight.ai The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched version of the analyte, known as a spike or internal standard, to a sample. osti.govwikipedia.org This standard, such as Phenobarbital-d5, mixes with the naturally occurring analyte in the sample. wikipedia.org The subsequent analysis by mass spectrometry measures the altered isotopic ratio of the mixture. up.ac.za By knowing the amount of the added isotopic standard and measuring the new isotope ratio, the initial concentration of the analyte in the sample can be calculated with high accuracy. ontosight.aiosti.gov This method is considered a definitive analytical method due to its ability to minimize measurement uncertainty. lgcstandards.comrsc.org

Role of this compound in Mitigating Matrix Effects and Ion Suppression

In quantitative bioanalysis, especially when using techniques like liquid chromatography-mass spectrometry (LC-MS), matrix effects and ion suppression pose significant challenges. longdom.orgchromatographyonline.com Matrix effects arise from the co-eluting components of a biological sample that can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. longdom.orgchromatographyonline.com

This compound, as a stable isotope-labeled internal standard, plays a crucial role in mitigating these issues. wuxiapptec.com Because this compound is chemically and physically almost identical to the unlabeled phenobarbital (B1680315), it co-elutes during chromatographic separation and experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source. longdom.orgwuxiapptec.com By calculating the ratio of the analyte's signal to the internal standard's signal, the variability caused by matrix effects is effectively normalized. longdom.org This ensures that the quantitative results are more reliable and accurate, even in complex biological matrices like blood, plasma, and urine. musechem.comresearchgate.net Studies have shown that the use of SIL internal standards like this compound can significantly correct for matrix-induced signal variations. thermofisher.com

Enhancement of Analytical Precision and Accuracy in Complex Biological Research Samples

The use of this compound as an internal standard significantly enhances the precision and accuracy of quantitative methods for analyzing complex biological research samples. scispace.com In bioanalysis, sample preparation steps such as extraction, dilution, and injection can introduce variability. scioninstruments.com Since this compound behaves almost identically to the native analyte throughout these procedures, it effectively compensates for any sample loss or variation. acanthusresearch.com

The co-elution of this compound with phenobarbital ensures that both compounds are subjected to the same experimental conditions, leading to a more consistent analyte-to-internal standard ratio. This consistency translates into improved precision, as demonstrated by lower relative standard deviations in repeated measurements. scispace.com Furthermore, by correcting for both physical losses during sample preparation and signal fluctuations during analysis, this compound improves the accuracy of the final concentration determination, ensuring the reported values are closer to the true values. ontosight.aiscispace.com This is particularly critical in pharmacokinetic and toxicological studies where precise and accurate measurements are essential.

Mass Spectrometric Methodologies Employing this compound

This compound is a cornerstone in various mass spectrometric methodologies for the precise quantification of phenobarbital. Its application spans across different chromatographic techniques coupled with mass spectrometry, ensuring robust and reliable results in forensic toxicology, clinical chemistry, and pharmaceutical research.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

In Gas Chromatography-Mass Spectrometry (GC-MS), this compound is frequently used as an internal standard for the quantitative analysis of barbiturates. Due to the polar nature of phenobarbital, derivatization is often required to increase its volatility and improve its chromatographic behavior in GC systems. This compound undergoes the same derivatization process as the unlabeled analyte, ensuring that any variability in the reaction efficiency is accounted for.

The mass spectrometer detects the distinct mass-to-charge ratios of the derivatized phenobarbital and this compound, allowing for accurate quantification even if the extraction and derivatization are not completely efficient. This approach provides high specificity and sensitivity for the determination of phenobarbital in various biological matrices.

Table 1: GC-MS Method Parameters for Barbiturate (B1230296) Analysis Using this compound

| Parameter | Value/Description |

| Column | 5% Phenyl-methylpolysiloxane capillary column |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Ionization Mode | Electron Ionization (EI) |

| Monitored Ions (m/z) | Specific ions for derivatized phenobarbital and this compound |

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the most common techniques utilizing this compound for bioanalysis. scispace.com These methods offer high throughput, sensitivity, and specificity without the need for derivatization. This compound is added to samples at the beginning of the sample preparation process, which often involves protein precipitation or liquid-liquid extraction. multiscreensite.com

In LC-MS/MS, specific precursor-to-product ion transitions are monitored for both phenobarbital and this compound in what is known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). This highly selective detection method minimizes interferences from the sample matrix. unifi.it The ratio of the peak areas of the analyte to the internal standard is used to construct a calibration curve and quantify the concentration of phenobarbital in unknown samples with high accuracy and precision. unifi.itvirginia.gov

Table 2: Representative LC-MS/MS Parameters for Phenobarbital Quantification

| Parameter | Value/Description |

| LC Column | C18 reversed-phase column |

| Mobile Phase | Gradient of acetonitrile (B52724) and water with formic acid or ammonium (B1175870) formate |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode |

| MS/MS Transition (Phenobarbital) | m/z 231.1 → 188.1 |

| MS/MS Transition (this compound) | m/z 236.1 → 193.1 |

High-Resolution Mass Spectrometry (HRMS) Techniques (e.g., DART-HRMS, UHPLC-HRMS)

High-Resolution Mass Spectrometry (HRMS) techniques, such as Direct Analysis in Real Time (DART) coupled with HRMS and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with HRMS, offer even greater specificity and the ability to perform retrospective analysis. When used with this compound, these methods provide highly accurate mass measurements, which further confirms the identity of the analyte.

DART-HRMS allows for the rapid screening of samples with minimal preparation, where this compound can be used to improve quantitative accuracy. UHPLC-HRMS combines the high separation efficiency of UHPLC with the high mass accuracy of HRMS, resulting in excellent sensitivity and selectivity for the analysis of phenobarbital in complex matrices like hair and postmortem samples. The use of this compound in these advanced techniques is crucial for validating analytical methods and ensuring the reliability of results in forensic and clinical toxicology.

Table 3: Comparison of Mass Spectrometric Techniques Using this compound

| Technique | Key Advantages with this compound | Typical Application |

| GC-MS | Compensates for derivatization variability, high specificity. | Routine clinical and forensic testing. |

| LC-MS/MS | High throughput, no derivatization, excellent sensitivity and selectivity. scispace.com | Therapeutic drug monitoring, pharmacokinetic studies. unifi.it |

| UHPLC-HRMS | High mass accuracy, excellent separation, retrospective analysis. | Forensic toxicology, analysis of complex matrices like hair. |

| DART-HRMS | Rapid screening, minimal sample preparation. | High-throughput screening in toxicology. |

Tandem Mass Spectrometry Approaches (MS/MS) for Quantification

Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is a powerful technique for the quantification of phenobarbital in various biological samples. unifi.itnih.gov In this approach, this compound is added to samples as an internal standard to account for variability during sample preparation and analysis. unifi.itchromatographyonline.com The method involves monitoring specific precursor-to-product ion transitions for both phenobarbital and this compound. For instance, a common transition for phenobarbital is m/z 231.2 → 188.1, while for this compound it is m/z 236.2 → 193.1. unifi.it This high specificity minimizes interference from other compounds in the matrix. scispace.com

Flow-injection tandem mass spectrometry is another application where this compound is used as an internal standard, demonstrating excellent precision with minimal matrix interference. This makes it a valuable tool in clinical and forensic toxicology for accurate phenobarbital concentration measurements in biological fluids like urine and blood.

Specialized Mass Spectrometry Techniques

The utility of this compound extends to specialized mass spectrometry techniques, enhancing quantitative accuracy in novel applications.

Paper Spray Mass Spectrometry (PS-MS): This ambient ionization technique allows for the rapid and direct analysis of complex samples with minimal preparation. oup.com In PS-MS methods for toxicological screening, this compound is employed as an internal standard for the quantification of acidic drugs in negative ion mode. oup.comiu.edu For instance, in a negative ion screen, a solution of this compound can be spiked into the sample before analysis. oup.com This approach has been successfully used for the quantification of various barbiturates in blood samples. iu.edu

Mass Spectrometry Imaging (MSI): this compound is instrumental in quantitative mass spectrometry imaging (MSI), particularly with techniques like Desorption Electrospray Ionization (DESI-MSI). researchgate.netnih.gov MSI allows for the visualization of the spatial distribution of molecules within a tissue sample. By applying this compound as an internal standard onto the tissue, it is possible to obtain more accurate and reliable quantitative information about the distribution of phenobarbital. researchgate.netnih.gov Different application strategies for the internal standard have been evaluated, including depositing it as microspots or as a thin film on the tissue, with both methods showing utility in improving precision and accuracy. researchgate.netnih.gov

Methodological Validation Frameworks in Bioanalytical Research Utilizing this compound

The validation of bioanalytical methods is crucial to ensure the reliability and accuracy of the data generated. ich.org When using this compound as an internal standard, several key parameters are assessed as part of a comprehensive validation framework.

Selectivity and Specificity Studies

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. ich.org In methods utilizing this compound, selectivity is assessed by analyzing blank matrix samples from multiple sources to ensure that no endogenous substances interfere with the detection of either phenobarbital or the internal standard. ich.orgscielo.br For example, in a validated LC-MS/MS method for 17 barbiturates in horse plasma, blank plasma was checked to be free of any interference with pentobarbital-d5, which was used as the internal standard. oup.com The acceptance criterion is typically that the response from interfering peaks should not exceed 20% of the lower limit of quantification (LLOQ) for the analyte and 5% for the internal standard. ich.org

Linearity and Calibration Curve Development

The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. japsonline.com When using this compound as an internal standard, a calibration curve is constructed by plotting the ratio of the peak area of phenobarbital to the peak area of this compound against the concentration of phenobarbital. scielo.brtandfonline.com

Research has demonstrated excellent linearity for phenobarbital quantification using this compound across various matrices and concentration ranges. For example, a method for analyzing barbiturates in hair showed satisfactory linearity in the range of 0.02-20.00 ng/mg with a high determination coefficient (r² > 0.999). tandfonline.com Similarly, a method for phenobarbital in dried blood spots was linear from 1-100 mg/L (r² = 0.9996), and a method in human whole blood was linear from 10-1000 ng/mL (r² ≥ 0.99). nih.govnih.gov

| Matrix | Linear Range | Correlation Coefficient (r²) | Reference |

|---|---|---|---|

| Hair | 0.02-20.00 ng/mg | > 0.999 | tandfonline.com |

| Dried Blood Spots | 1-100 mg/L | 0.9996 | nih.gov |

| Human Whole Blood | 10-1000 ng/mL | ≥ 0.99 | nih.gov |

| Human Plasma | 0.1-4 μg/mL | 0.9999 | scielo.br |

| Horse Plasma | 0.1-100 ng/mL | Not specified | oup.com |

Precision and Accuracy Assessments (Intra-day and Inter-day)

Precision refers to the closeness of agreement among a series of measurements, while accuracy indicates the closeness of the mean test results to the true value. japsonline.com These are typically assessed at different concentrations (low, medium, and high quality control samples) within a single day (intra-day) and across multiple days (inter-day). scielo.brtandfonline.com

Methods using this compound consistently demonstrate high precision and accuracy. For instance, a study on phenobarbital in human plasma reported intra-day accuracy between 99.49% and 104.56% with precision (RSD) of 1.13-4.14%, and inter-day accuracy between 98.51% and 103.98% with RSD of 2.35-3.05%. scielo.br In another study analyzing barbiturates in horse plasma, the intra-day precision and accuracy were 1.6–8.6% and 96–106% respectively, while inter-day values were 2.6–8.9% and 96–106%. oup.com A method for dried blood spots showed coefficients of variation from 2.29-6.71% and accuracy from 96.54-103.87%. nih.gov

| Matrix | Parameter | Value Range | Reference |

|---|---|---|---|

| Human Plasma | Intra-day Accuracy | 99.49% - 104.56% | scielo.br |

| Inter-day Accuracy | 98.51% - 103.98% | ||

| Horse Plasma | Intra-day Precision (RSD) | 1.6% - 8.6% | oup.com |

| Inter-day Precision (RSD) | 2.6% - 8.9% | ||

| Dried Blood Spots | Precision (CV) | 2.29% - 6.71% | nih.gov |

| Accuracy | 96.54% - 103.87% | ||

| Human Whole Blood | Precision (RSD) | < 10.4% | nih.gov |

| Accuracy | 87.6% - 106.7% |

Recovery and Matrix Effect Evaluation

Recovery is the efficiency of the extraction procedure, while the matrix effect refers to the alteration of ionization efficiency due to co-eluting substances from the matrix. bataviabiosciences.combiotage.comnih.gov The use of a stable isotope-labeled internal standard like this compound is crucial for compensating for both recovery losses and matrix effects, as it is expected to behave similarly to the analyte during extraction and ionization. nih.gov

The evaluation of the matrix effect is a critical step in method validation. nih.gov It is typically assessed by comparing the response of an analyte in a post-extraction spiked sample to the response in a neat solution. biotage.com Studies have shown that methods using this compound can achieve high and consistent recovery. For example, the mean extraction recovery for phenobarbital from human plasma was 94.47%, while the internal standard's recovery was 96.18%. scielo.br In a method for analyzing barbiturates in hair, the recovery ranged from 91.0% to 119.7%. tandfonline.com A study quantifying phenobarbital in whole blood reported a mean recovery of 99.7%. nih.gov These results indicate that the extraction procedures are efficient and that this compound effectively compensates for any variability.

Analyte Stability Studies (e.g., Freeze-Thaw, Long-Term, Bench-Top)

The stability of an analyte in a biological matrix is a critical parameter in bioanalytical method validation to ensure the reliability of quantitative data. nih.gov this compound is instrumental in these stability assessments, which typically include freeze-thaw, long-term, and bench-top stability evaluations. nih.govcsuohio.edu These studies are designed to mimic the conditions that samples may undergo from collection to analysis, such as storage, handling, and processing. nih.govcelegence.com

Freeze-Thaw Stability: This assessment is crucial as samples may be frozen and thawed multiple times before analysis. celegence.com Studies have demonstrated the stability of phenobarbital and its deuterated internal standard, this compound, through multiple freeze-thaw cycles. For instance, in a study quantifying phenobarbital in urine, quality control (QC) samples were subjected to three freeze/thaw cycles within three days and showed no significant degradation of the analyte or the internal standard. csuohio.edu

Long-Term Stability: To ensure that the analyte concentration does not change over extended storage periods, long-term stability is evaluated. nih.gov Phenobarbital and this compound have been shown to be stable in human urine for at least two months when stored at -20°C. csuohio.edu This is essential for studies where samples may be stored for a significant duration before analysis. celegence.com

Bench-Top Stability: This evaluates the stability of the analyte in the matrix at room temperature for a period that reflects the typical sample processing time. nih.gov In a urine-based assay, phenobarbital and this compound were found to be stable for at least 6 hours at room temperature. csuohio.edu

The inherent chemical similarity between this compound and the native analyte ensures they behave almost identically under these various conditions. acanthusresearch.com However, it is important to note that deuterium (B1214612) labeling can sometimes lead to slight differences in physicochemical properties, which could potentially affect stability, though this is not commonly observed with phenobarbital. nih.gov The stability of stock and working solutions of this compound is also a critical consideration, with storage at -20°C in a solvent like methanol (B129727) being a common practice to maintain its integrity.

Table 1: Summary of Analyte Stability Findings for Phenobarbital using this compound

| Stability Type | Matrix | Conditions | Findings |

| Freeze-Thaw | Urine | 3 cycles within 3 days | Stable, no degradation observed. csuohio.edu |

| Long-Term | Urine | 2 months at -20°C | Stable, no loss of analyte observed. csuohio.edu |

| Bench-Top | Urine | 6 hours at room temperature | Stable, no degradation observed. csuohio.edu |

| Stock Solution | Methanol | ≥ 2 years at -20°C | Stable. caymanchem.com |

Research Applications of this compound in Analytical Chemistry

This compound is a cornerstone in the development and validation of analytical methods for barbiturate quantification across a wide range of research applications.

Development of Methods for Barbiturate Quantification in Research Samples (e.g., Blood, Urine, Hair, Meconium)

The use of this compound as an internal standard is integral to the development of robust and sensitive methods for quantifying barbiturates in various biological matrices. Its close physicochemical properties to the analyte help to compensate for variability during sample preparation and analysis. aptochem.com

Blood and Urine: Numerous methods have been developed for the quantification of barbiturates in blood and urine for forensic and clinical toxicology. csuohio.edunih.gov For example, a "dilute-and-shoot" flow-injection tandem mass spectrometry (FI-MS/MS) method was developed for the rapid quantification of phenobarbital in urine, utilizing this compound as the internal standard. csuohio.edu This method demonstrated excellent linearity, precision, and accuracy. csuohio.edu Similarly, a method for the simultaneous quantification of phenobarbital and barbital (B3395916) in human whole blood using liquid-liquid extraction combined with direct analysis in real time and high-resolution mass spectrometry (DART-HRMS) also employed this compound. nih.gov

Hair: Hair analysis provides a longer detection window for drug exposure. nih.gov this compound has been used as an internal standard in the development of ultra-high-performance liquid chromatography-high resolution mass spectrometry (UHPLC-HRMS) methods for the determination of barbiturates in hair. nih.govnih.govtandfonline.com In one such method, 50 mg of powdered hair was extracted with methanol in the presence of 10 ng of this compound. nih.govnih.gov This method was successfully applied to an authentic drug-facilitated sexual assault case. nih.gov

Meconium: While specific studies focusing solely on meconium analysis with this compound were not prevalent in the search results, the principles of its use as an internal standard in other complex matrices like hair and blood are directly applicable. The use of a stable isotope-labeled internal standard is crucial in meconium analysis due to the complex and variable nature of the matrix.

Table 2: Examples of Barbiturate Quantification Methods Using this compound

| Matrix | Analytical Technique | Key Findings |

| Urine | FI-MS/MS | Linear dynamic range of 50-2000 ng/mL; intra- and inter-assay CVs < 5%. csuohio.edu |

| Whole Blood | DART-HRMS | LLOQ of 10 ng/mL; linearity from 10-1000 ng/mL. nih.gov |

| Hair | UHPLC-HRMS | Linearity from 0.02-20.00 ng/mg; successfully applied to a forensic case. nih.govnih.gov |

Methodological Support for Pharmacokinetic Research Studies in Non-Human and In Vitro Models

This compound is essential for supporting pharmacokinetic (PK) research in non-human and in vitro models. These studies are fundamental in understanding the absorption, distribution, metabolism, and excretion (ADME) of barbiturates. The use of a stable isotope-labeled internal standard like this compound in these studies ensures the generation of high-quality data. acanthusresearch.com

In non-human studies, such as those involving animal models, this compound is used to accurately quantify phenobarbital concentrations in plasma or other tissues over time. This allows for the determination of key PK parameters. The co-elution of the analyte and the internal standard in chromatographic methods helps to mitigate matrix effects that can be particularly challenging in animal matrices. aptochem.com

In vitro models, such as liver microsomes or cell cultures, are used to investigate the metabolism of drugs. This compound can be used as an internal standard to quantify the parent drug and its metabolites. The placement of the deuterium label is crucial; for instance, labeling on the ethyl group can be used to mimic the metabolism of the parent drug without isotopic cross-talk.

Quality Control and Certified Reference Material Development

This compound plays a vital role in quality control (QC) and the development of certified reference materials (CRMs). caymanchem.comcerilliant.comcaymanchem.com QC samples, fortified with known concentrations of the analyte and the internal standard, are used to monitor the performance of an analytical method and ensure the accuracy and precision of the results. csuohio.edu

This compound is available as a certified reference material from various suppliers. cerilliant.comcaymanchem.comlgcstandards.comsigmaaldrich.com These CRMs are manufactured and tested under stringent quality standards, such as ISO/IEC 17025 and ISO 17034, ensuring their suitability for use as analytical reference standards. caymanchem.comcaymanchem.comlgcstandards.com The certificate of analysis for a CRM provides certified property values and their associated uncertainties, which are crucial for establishing metrological traceability. caymanchem.com

Furthermore, this compound is included in proficiency testing (PT) schemes for forensic and clinical toxicology laboratories. wadsworth.orgnih.gov These programs assess the performance of laboratories by providing them with samples containing unknown concentrations of analytes. The use of CRMs and participation in PT schemes are essential for laboratories to demonstrate their competence and ensure the quality of their results. nih.gov

Mechanistic and Metabolic Research Facilitated by Deuterated Phenobarbital

Elucidation of Metabolic Pathways and Biotransformation Mechanisms

The incorporation of deuterium (B1214612) into the phenobarbital (B1680315) molecule, as seen in phenobarbital-d5, facilitates detailed investigations into its metabolic pathways and biotransformation mechanisms. This isotopic labeling helps researchers differentiate the parent compound from its metabolites and track the fate of the drug within biological systems.

Identification of Primary and Secondary Metabolites (e.g., Hydroxylated and Glucuronidated Forms)

This compound is specifically employed in metabolite profiling, where the strategic placement of deuterium on the ethyl group allows for the mimicking of parent drug metabolism without introducing isotopic cross-talk that could complicate analysis . The primary metabolic route for phenobarbital in humans, dogs, and rats involves the hydroxylation at the para position of the phenyl substituent acs.org. This hydroxylation leads to the formation of p-hydroxyphenobarbital, which is a key primary metabolite. Subsequently, this phenolic metabolite undergoes significant formation of its β-glucuronide conjugate, representing a major secondary metabolic pathway acs.org. The use of this compound enables the precise identification and quantification of these hydroxylated and glucuronidated forms, providing critical insights into the biotransformation cascade.

Comparative Metabolic Stability of Deuterated versus Non-Deuterated Analogs

A significant advantage of deuterated analogs like this compound in metabolic research is their enhanced metabolic stability. Deuterium substitution has been demonstrated to reduce the rates of hepatic metabolism, consequently extending the half-life of the compound in pharmacokinetic studies . This increased stability allows for a more prolonged observation of the drug's behavior and its metabolic products, providing a clearer picture of its disposition in the body.

Investigation of Drug-Metabolizing Enzyme Systems and Regulation

Phenobarbital is a well-established prototypical inducer of various drug-metabolizing enzyme systems. Deuterated phenobarbital plays a crucial role in these investigations by providing an accurate means of quantifying the parent compound and its metabolites, thereby facilitating the study of enzyme induction mechanisms.

Cytochrome P450 (CYP) Enzyme Induction and Mechanistic Studies

Phenobarbital is known to exert pleiotropic effects on the liver, including an increase in liver mass, proliferation of the smooth endoplasmic reticulum, and enhanced activities of both phase I and phase II xenobiotic-metabolizing enzymes frontierspartnerships.org. The molecular mechanisms underlying phenobarbital-induced CYP gene expression involve the activation of multiple nuclear orphan receptors frontierspartnerships.org. Specifically, the constitutive androstane (B1237026) receptor (CAR) and the pregnane (B1235032) X receptor (PXR) are key targets, with CAR primarily regulating CYP2B genes and PXR influencing CYP3A genes frontierspartnerships.org. This compound, by serving as a highly accurate internal standard, enables researchers to precisely quantify changes in phenobarbital concentrations and its metabolites, which is essential for correlating drug levels with the observed induction of CYP enzymes and elucidating the underlying regulatory mechanisms veeprho.comsigmaaldrich.com.

Specific CYP Isoforms (e.g., CYP2C9, CYP2C19, CYP3A4, CYP2B, CYP2E1)

Phenobarbital is a potent inducer of several specific cytochrome P450 isoforms, impacting drug metabolism and potential drug-drug interactions.

CYP2C9 and CYP2C19: In primary cultures of human hepatocytes, phenobarbital has been identified as a powerful inducer, significantly increasing the mRNA content of CYP2C9 by 850% and CYP2C19 by 735% nih.gov. Phenobarbital also induces CYP2C8 nih.gov.

CYP3A4: Phenobarbital has been shown to increase CYP3A4 transcripts by 205% in human hepatocytes nih.gov. Furthermore, phenobarbital generally induces CYP3A genes frontierspartnerships.orgauctoresonline.org.

CYP2B: Phenobarbital is a prototypical inducer of the CYP2B subfamily frontierspartnerships.orgauctoresonline.orgmdpi.com. Studies involving phenobarbital-like inducers, such as decamethylcyclopentasiloxane (B1670010) (D5), have demonstrated increases in CYP2B1/2 enzyme activity and protein levels in rats oup.comnih.govoup.com. The maximal CYP2B induction observed with D4 (another cyclic siloxane) was approximately 50% of the increase seen with phenobarbital nih.gov.

CYP2E1: Phenobarbital is also known to induce CYP2E1 auctoresonline.orgmdpi.commims.com.

The table below summarizes the reported induction effects of phenobarbital on various CYP isoforms:

| CYP Isoform | Induction Effect (e.g., mRNA increase) | Model System | Reference |

| CYP2C9 | 850% increase in mRNA content | Human hepatocytes (in vitro) | nih.gov |

| CYP2C19 | 735% increase in mRNA content | Human hepatocytes (in vitro) | nih.gov |

| CYP3A4 | 205% increase in mRNA content | Human hepatocytes (in vitro) | nih.gov |

| CYP2B | Prototypical inducer | Various (e.g., rodents) | frontierspartnerships.orgauctoresonline.orgmdpi.com |

| CYP2E1 | Induction observed | Various (e.g., bovine liver) | auctoresonline.orgmdpi.commims.com |

Nuclear Receptor Activation (e.g., Constitutive Androstane Receptor (CAR), Pregnane X Receptor (PXR))

Phenobarbital is a well-established inducer of xenobiotic-metabolizing enzymes, primarily by activating key nuclear receptors, notably the Constitutive Androstane Receptor (CAR) and the Pregnane X Receptor (PXR) nih.govnih.govresearchgate.net. CAR is considered the predominant regulator in this process nih.govnih.gov.

Research indicates that phenobarbital's activation of CAR is indirect, involving the dephosphorylation of threonine 38 in the CAR DNA-binding domain, a key signaling event nih.govnih.gov. This dephosphorylation promotes the nuclear translocation of CAR from the cytoplasm nih.gov. While phenobarbital acts as a pan-CAR activator in both animals and humans, its effect on PXR exhibits species specificity, activating human PXR but not its mouse counterpart nih.govnih.govnih.gov. Studies have shown that phenobarbital directly binds to the ligand-binding domain of human PXR, with tryptophan-299 being a critical amino acid in this interaction nih.gov. CAR and PXR are closely related nuclear receptors that share numerous ligands and regulate overlapping sets of genes involved in drug metabolism and homeostasis uri.edu.

The use of this compound in these studies allows for precise quantification of phenobarbital and its metabolites in cellular assays (e.g., primary human hepatocytes nih.gov, HepaRG cell lines nih.gov) and animal models (e.g., wild-type and knockout mice nih.govresearchgate.netnih.govresearchgate.net). This isotopic labeling is critical for differentiating the administered compound from endogenous substances or for metabolic fate mapping, thereby enhancing the accuracy of mechanistic investigations into nuclear receptor activation.

UDP-Glucuronosyltransferase (UGT) Induction and Activity

Phenobarbital is known to induce the activity of UDP-Glucuronosyltransferase (UGT) enzymes, which are crucial Phase II drug-metabolizing enzymes responsible for glucuronidation mdpi.comnih.govresearchgate.netxenotech.comnih.gov. Studies in rat brains demonstrated that phenobarbital treatment increased Ugt1a6 and Ugt1a7 mRNA expression levels in various regions, such as the striatum and thalamus nih.govresearchgate.net. For instance, Ugt1a6 mRNA expression increased 3.0-fold in the striatum and 2.9-fold in the thalamus, while Ugt1a7 increased 2.6-fold in both regions nih.govresearchgate.net. This induction was correlated with increased acetaminophen (B1664979) glucuronidation in the medulla oblongata (1.8-fold) and thalamus (1.2-fold) nih.govresearchgate.net. These changes were linked to oxidative stress and histone modifications, suggesting epigenetic regulation of UGT1A genes nih.govresearchgate.net.

In human hepatocytes, phenobarbital has been shown to increase UGT1A1 and UGT2B7 mRNA expression xenotech.com. However, the inducibility of human UGTs appears to be less pronounced compared to certain human CYP enzymes or UGTs in other species like rats xenotech.com.

The application of this compound in these studies provides a robust method for quantifying UGT induction and activity. By using the deuterated form, researchers can accurately measure the levels of induced UGT enzymes and their metabolic output, distinguishing between the effects of phenobarbital and other potential confounding factors.

Table 1: Phenobarbital-Induced UGT mRNA Expression and Activity in Rat Brain

| UGT Isoform / Activity | Brain Region | Fold Increase (mRNA) | Fold Increase (Activity) | Source |

| Ugt1a6 mRNA | Striatum | 3.0 | - | nih.govresearchgate.net |

| Ugt1a6 mRNA | Thalamus | 2.9 | - | nih.govresearchgate.net |

| Ugt1a7 mRNA | Striatum | 2.6 | - | nih.govresearchgate.net |

| Ugt1a7 mRNA | Thalamus | 2.6 | - | nih.govresearchgate.net |

| Acetaminophen Glucuronidation | Medulla Oblongata | - | 1.8 | nih.govresearchgate.net |

| Acetaminophen Glucuronidation | Thalamus | - | 1.2 | nih.govresearchgate.net |

Research on Other Xenobiotic-Metabolizing Enzymes

Phenobarbital serves as a prototypical inducer for a broad spectrum of xenobiotic-metabolizing enzymes beyond UGTs, particularly various cytochrome P450 (CYP) enzymes researchgate.netmdpi.comcore.ac.uknih.gov. In mammals, CYPs are the primary enzymes involved in Phase I drug metabolism core.ac.uk. Phenobarbital is known to induce CYP2B, CYP2C, CYP3A, and CYP2E1 researchgate.netmdpi.com. It can also induce glutathione (B108866) S-transferases (GSTs) and sulfotransferases (SULTs) mdpi.com.

Studies in bovine liver, for instance, showed that phenobarbital increased total cytochrome P450 content and augmented protein amounts and activities for CYP2B, 2C, 3A, and 2E1 mdpi.com. While CYP1A showed contradictory results, and flavin-containing monooxygenases (FMOs) showed decreased activity, the induction of CYP2C-dependent catalytic activities was significant for substrates like aminopyrine, chlorpheniramine, and 7-MFMC mdpi.com.

Table 2: Phenobarbital-Induced Enzyme Activity in Bovine Liver Microsomes

| Enzyme Activity | Phenobarbital Treatment (Fold Change vs. Untreated) | Significance | Source |

| Total CYP Content | ~2.0-fold increase | p < 0.01 | mdpi.com |

| CYP Binding to Metyrapone | ~8.0-fold increase | p < 0.01 | mdpi.com |

| CYP2C-dependent metabolism (e.g., 7-MFMC) | Significant increase | - | mdpi.com |

This compound facilitates the study of these enzymes by providing a stable and traceable compound for induction studies. Its isotopic label allows for accurate measurement of enzyme induction levels and the subsequent metabolic changes, aiding in the characterization of the enzyme's role in xenobiotic metabolism and detoxification.

Mechanistic Studies of Drug-Drug Interactions Utilizing Deuterated Probes

Deuterated compounds like this compound are indispensable in mechanistic studies of drug-drug interactions (DDIs), particularly when investigating the inductive or inhibitory effects of one drug on the metabolism of another. The isotopic label enables researchers to differentiate between the parent drug, its metabolites, and co-administered compounds, providing clear insights into metabolic pathways and potential interferences.

Investigation of Phenobarbital's Induction Effects on Co-administered Compound Metabolism

Phenobarbital's potent enzyme-inducing properties are a significant factor in drug-drug interactions, as it can increase the clearance of co-administered medications drugs.compediatriconcall.comnih.gov. This induction primarily occurs through the activation of hepatic microsomal enzymes, particularly cytochrome P450 (CYP) enzymes drugs.compediatriconcall.comnih.gov.

Examples of such interactions include:

Phenytoin (B1677684): Phenobarbital can variably affect phenytoin metabolism, leading to either decreased or increased plasma phenytoin concentrations. This involves both induction of hepatic CYP450 metabolism at therapeutic doses and competitive inhibition at larger doses drugs.com.

Corticosteroids: Phenobarbital enhances the metabolism of exogenous corticosteroids by inducing hepatic microsomal enzymes pediatriconcall.com.

Griseofulvin: Phenobarbital appears to interfere with the absorption of orally administered griseofulvin, thereby decreasing its blood levels pediatriconcall.com.

Doxycycline (B596269): Phenobarbital has been shown to shorten the half-life of doxycycline pediatriconcall.com.

Oral Contraceptives: Phenobarbital can induce liver CYP450 enzymes, accelerating the metabolism of estrogens and progestins, which may reduce the efficacy of oral contraceptive pills nih.gov.

In these investigations, this compound serves as a critical tool. By administering the deuterated phenobarbital, researchers can precisely quantify the induction of metabolic enzymes and observe the subsequent changes in the pharmacokinetics of co-administered drugs. This allows for accurate assessment of the extent and mechanism of the DDI, distinguishing the effects of phenobarbital induction from other variables.

Elucidation of Inhibitory and Inductive Drug Interaction Mechanisms

Phenobarbital's role in drug interactions can involve both inductive and, in some cases, inhibitory mechanisms, depending on the dose and specific enzyme system drugs.com. The chronic use of phenobarbital typically leads to the induction of hepatic microsomal enzymes, whereas acute, high-dose exposure might lead to competitive inhibition drugs.com. For instance, with alcohol, acute co-administration leads to additive CNS depressant effects due to inhibition of microsomal enzymes, while chronic use leads to tolerance due to induction of hepatic microsomal enzymes drugs.com.

Deuterated probes like this compound are instrumental in dissecting these complex interaction mechanisms. Their distinct mass allows for simultaneous quantification of the parent drug, its metabolites, and the co-administered drug using sensitive analytical techniques. This capability is crucial for:

Metabolic Flux Analysis: Tracking how phenobarbital affects the metabolic pathways of other drugs.

Enzyme Kinetics: Studying changes in enzyme activity (Vmax, Km) in the presence of phenobarbital.

Pharmacokinetic Modeling: Developing more accurate models of drug disposition by clearly distinguishing between parent drug and metabolites, and assessing the impact of induction or inhibition on clearance rates.

In Vitro and Animal Model Research Paradigms

Research utilizing this compound and its non-deuterated counterpart is conducted across various in vitro and animal model systems to comprehensively understand its mechanistic and metabolic effects.

In Vitro Models:

Primary Human Hepatocytes: These cells are widely used to study drug metabolism and enzyme induction in a physiologically relevant human context. Studies have investigated nuclear receptor activation and UGT induction in primary human hepatocytes nih.govxenotech.com.

HepaRG Cell Lines: These human hepatoma cells are capable of differentiating into hepatocyte-like cells and are employed for similar studies, including investigations into CAR and PXR activation nih.gov.

Liver Microsomes: Subcellular fractions rich in drug-metabolizing enzymes are used to assess direct enzyme activity and induction in a controlled environment mdpi.comoup.com.

Animal Models:

Rats (e.g., Sprague-Dawley, Fischer-344): Rats are common models for studying phenobarbital's effects on UGT induction in the brain nih.govresearchgate.net and the induction of hepatic xenobiotic-metabolizing enzymes oup.comresearchgate.neteuropa.eu.

Mice (e.g., Wild-type, CAR-/-, PXR-/-, CAR/PXR-/- knockout mice): Genetically modified mouse models are particularly valuable for dissecting the specific roles of nuclear receptors like CAR and PXR in phenobarbital-mediated gene regulation and metabolism nih.govresearchgate.netnih.govresearchgate.net. These models allow researchers to isolate the effects mediated by specific receptors, providing definitive evidence for their involvement.

The use of this compound in these diverse models enhances the precision of research by enabling accurate quantification and differentiation of the compound and its metabolites, crucial for robust mechanistic and metabolic investigations.

Future Directions and Emerging Research Avenues for Phenobarbital D5

Exploration of Underexplored Reactivity Pathways (e.g., Oxidation, Reduction)

Future research is poised to delve into the less-understood reactivity of Phenobarbital-d5, particularly its behavior in oxidation and reduction reactions. The carbon-deuterium (C-D) bonds on the ethyl group are stronger than the corresponding carbon-hydrogen (C-H) bonds, a property that gives rise to the kinetic isotope effect (KIE). researchgate.netwikipedia.org This effect, where the rate of a reaction is altered by isotopic substitution, is a powerful tool for elucidating reaction mechanisms. researchgate.netslideshare.net

By comparing the oxidative metabolism of phenobarbital (B1680315) with this compound, especially by cytochrome P450 (CYP) enzymes, researchers can pinpoint rate-determining steps in metabolic pathways. nih.govresearchgate.net A significant KIE would suggest that the cleavage of a C-H bond on the ethyl group is a critical, speed-limiting part of the reaction. While phenobarbital is known to be metabolized by CYP enzymes, the precise influence of deuteration on these oxidative pathways remains a fertile ground for investigation. lookchem.comnih.govresearchgate.net

Similarly, reduction pathways, although less prominent for barbiturates, could be explored. Under specific biological or environmental conditions, the carbonyl groups of the barbiturate (B1230296) ring could undergo reduction. wur.nl this compound could be used to probe the mechanisms of these potential reactions, providing a more complete map of its biotransformation.

Advanced Studies on Novel Metabolic Byproducts and Enzyme Interactions

The use of this compound is critical for advancing the study of its metabolic fate. High-resolution analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), rely on deuterated standards like this compound for accurate quantification and identification of metabolites. caymanchem.comcsuohio.edunih.gov The five-dalton mass shift provided by the deuterium (B1214612) atoms makes it an unambiguous internal standard, allowing for clear differentiation from its non-deuterated counterpart in complex biological samples.

Future studies will likely focus on identifying previously uncharacterized or low-abundance metabolic byproducts. The known major metabolites of phenobarbital include p-hydroxyphenobarbital and the N-glucoside conjugate. nih.gov Advanced analytical platforms, empowered by the use of this compound, can search for novel products resulting from alternative metabolic pathways.

Furthermore, the interaction between this compound and metabolizing enzymes presents a key research area. The deuterium substitution could subtly alter binding affinity and orientation within the active sites of enzymes like CYP2C9 and CYP2C19, which are involved in phenobarbital metabolism. researchgate.net Investigating these nuanced enzyme-substrate interactions can offer deeper insights into the structural basis of enzyme specificity and the impact of isotopic labeling on metabolic processes. capes.gov.brnih.gov

| Property | Phenobarbital (Unlabeled) | This compound | Significance in Research |

| Molecular Formula | C₁₂H₁₂N₂O₃ | C₁₂H₇D₅N₂O₃ | The five deuterium atoms provide a distinct mass difference for analytical separation. caymanchem.com |

| Molecular Weight | ~232.24 g/mol | ~237.27 g/mol | Allows for clear differentiation in mass spectrometry, crucial for use as an internal standard. |

| Primary Metabolic Pathways | Hydroxylation, N-glucosidation | Same as unlabeled, but rates may differ due to the Kinetic Isotope Effect. | Comparing metabolic rates helps elucidate reaction mechanisms and the role of specific enzymes. nih.govnih.gov |

| Key Metabolizing Enzymes | Cytochrome P450 (e.g., CYP2C9, CYP2C19) | Cytochrome P450 (e.g., CYP2C9, CYP2C19) | Studying interactions can reveal subtle changes in enzyme binding and activity due to deuteration. researchgate.net |

Investigation of Environmental Fate and Degradation Mechanisms

The increasing presence of pharmaceuticals in the environment necessitates research into their persistence, transport, and degradation. Studies have shown that barbiturates like phenobarbital can be recalcitrant in aquatic environments, resisting both biodegradation and hydrolysis. nih.govresearchgate.net This persistence makes them a potential long-term environmental concern. researchgate.net

This compound is an invaluable tool for investigating these environmental processes. As a stable isotope tracer, it can be added to environmental simulations (e.g., water or soil microcosms) to track the fate of phenobarbital with high precision. Researchers can monitor its degradation over time, identify breakdown products, and determine degradation rates under various conditions (e.g., aerobic vs. anaerobic, presence of sunlight). nih.govresearchgate.net The use of this compound allows for unambiguous tracking against a background of other organic compounds, which is essential for accurate environmental risk assessment. service.gov.uksu.se

Development of Novel Deuterated Analogs for Specific Research Probes

The success of this compound (with deuterium on the ethyl group) paves the way for the development of new deuterated analogs for more specialized research. wiseguyreports.com By strategically placing deuterium atoms on other parts of the molecule, such as the phenyl ring or the barbiturate ring itself, scientists can create a suite of powerful research probes. uno.edu

For example:

Phenyl-ring deuterated phenobarbital : This analog could be used to specifically investigate the mechanisms of aromatic hydroxylation, a key metabolic pathway. nih.gov

Barbiturate-ring deuterated phenobarbital : This could be used to probe the stability and reactivity of the core ring structure itself, including potential reduction or hydrolysis reactions. nih.gov

These novel analogs would allow researchers to dissect metabolic pathways with unprecedented detail by isolating and studying the kinetic isotope effects at different atomic positions within the same molecule. researchgate.netresearchgate.net This approach has been successfully used to improve the metabolic properties of other drugs and could yield significant insights into barbiturate metabolism and toxicology.

Integration with Multi-Omics and Systems Biology Approaches in Metabolic Research

The future of metabolic research lies in the integration of multiple data layers through systems biology. research-solution.com Multi-omics approaches—combining genomics, transcriptomics, proteomics, and metabolomics—aim to provide a holistic view of how a biological system responds to a stimulus, such as a drug. frontiersin.orgmdpi.comgriffith.edu.au

This compound is perfectly suited for this integrated approach, particularly within metabolomics. As a certified reference material and internal standard, it ensures the accuracy and reproducibility of quantitative metabolomic analyses that measure changes in hundreds or thousands of endogenous metabolites following drug exposure. csuohio.edushimadzu.com

By combining the precise metabolic data obtained using this compound with data on gene expression (transcriptomics) and protein levels (proteomics), researchers can build comprehensive models of drug action. nih.gov For instance, one could correlate the rate of this compound metabolism with the expression levels of specific CYP enzymes and downstream metabolic pathway changes. This systems-level understanding can help predict drug-drug interactions, identify biomarkers of drug response, and elucidate the complex network of biological changes induced by phenobarbital. nih.govpdr.net

Q & A

Basic Research Questions

Q. How is Phenobarbital-d5 synthesized and characterized for use as an internal standard in analytical chemistry?

- Methodology : Synthesis involves deuterating phenobarbital at specific positions (e.g., benzene ring) using deuterated reagents. Characterization requires nuclear magnetic resonance (NMR) to confirm deuteration sites and high-resolution mass spectrometry (HRMS) to verify isotopic purity (>98% D-enrichment). Purity is validated via HPLC-UV, with retention time alignment against non-deuterated analogs .

- Reproducibility : Detailed synthetic protocols and spectral data must be archived in supplementary materials to enable replication, per guidelines for experimental transparency .

Q. What analytical techniques are most suitable for quantifying this compound in biological matrices?

- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its specificity for isotopic discrimination. Method validation should include:

- Linearity : Calibration curves (1–1000 ng/mL) with R² > 0.98.

- Recovery : Spiked matrix comparisons (plasma, urine) to assess extraction efficiency.

- Limit of detection (LOD) : Signal-to-noise ratio ≥ 3 for trace-level quantification .

Advanced Research Questions

Q. How can researchers address discrepancies in this compound recovery rates across LC-MS/MS platforms with varying collision energies?

- Methodology :

- Parameter optimization : Systematically adjust collision energy (CE) and declustering potential (DP) to minimize in-source fragmentation.

- Cross-platform calibration : Use a shared reference standard (e.g., NIST-traceable material) to harmonize inter-lab variability.

- Data normalization : Apply internal standard response ratios to correct for ionization efficiency differences .

Q. What strategies optimize the use of this compound in multi-analyte panels with compounds of divergent polarity?

- Methodology :

- Chromatographic optimization : Employ gradient elution with C18 or HILIC columns to resolve polar/non-polar analytes.

- Ion suppression testing : Co-elute this compound with target analytes to assess matrix effects.

- Dynamic range adjustment : Use staggered concentration ranges for high- and low-abundance analytes to maintain linearity .

Q. How do isotopic effects of this compound influence its pharmacokinetic (PK) modeling compared to non-deuterated phenobarbital?

- Methodology :

- In vitro assays : Compare metabolic stability in liver microsomes to quantify deuterium isotope effects on CYP450-mediated oxidation.

- In vivo PK studies : Administer equimolar doses to animal models; monitor plasma concentrations via LC-MS/MS.

- Data interpretation : Use compartmental modeling (e.g., non-linear mixed-effects) to assess differences in clearance rates .

Handling Data Contradictions

Q. How should researchers resolve conflicting reports on this compound stability under long-term storage conditions (-80°C vs. -20°C)?

- Methodology :

- Controlled stability studies : Aliquot identical samples and store at both temperatures; analyze degradation products monthly via LC-MS/MS.

- Statistical analysis : Use ANOVA to compare mean degradation rates, with post-hoc tests (e.g., Tukey’s) to identify significant differences.

- Meta-analysis : Review literature for storage conditions in peer-reviewed studies (prioritizing >5-year stability data) .

- Reproducibility : Publish raw stability data and storage protocols in supplementary materials to enable cross-validation .

Methodological Frameworks

- FINER criteria : Ensure questions are Feasible (e.g., access to LC-MS), Interesting (e.g., isotopic effects), Novel (e.g., multi-analyte optimization), Ethical, and Relevant .

- PICOT structure : Define Population (analytical systems), Intervention (method adjustments), Comparison (baseline protocols), Outcome (improved accuracy), and Timeframe (e.g., 6-month stability study) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.